N-(5-methylpyridin-2-yl)oxolane-2-carboxamide
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Overview
Description
N-(5-methylpyridin-2-yl)oxolane-2-carboxamide is a chemical compound with the molecular formula C11H14N2O2 and a molecular weight of 206.24 g/mol . It is characterized by the presence of a pyridine ring substituted with a methyl group at the 5-position and an oxolane ring attached to a carboxamide group at the 2-position .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-methylpyridin-2-yl)oxolane-2-carboxamide typically involves the reaction of 5-methyl-2-pyridinecarboxylic acid with oxolane-2-carboxylic acid in the presence of a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) . The reaction is carried out in an organic solvent such as dichloromethane at room temperature, followed by purification through recrystallization or chromatography .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistent quality and yield . The use of high-purity starting materials and optimized reaction conditions is crucial for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
N-(5-methylpyridin-2-yl)oxolane-2-carboxamide undergoes various chemical reactions, including:
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carboxamide group to an amine.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution at elevated temperatures.
Reduction: Lithium aluminum hydride in anhydrous ether under reflux conditions.
Substitution: Nucleophiles such as alkyl halides or amines in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Formation of oxo derivatives.
Reduction: Formation of amines.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
N-(5-methylpyridin-2-yl)oxolane-2-carboxamide has various applications in scientific research, including:
Mechanism of Action
The mechanism of action of N-(5-methylpyridin-2-yl)oxolane-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors . The compound may inhibit or activate these targets, leading to various biological effects . The exact pathways and molecular interactions depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
N-(5-methylpyridin-2-yl)oxolane-2-carboxamide: Characterized by the presence of a methyl group at the 5-position of the pyridine ring.
N-(5-chloropyridin-2-yl)oxolane-2-carboxamide: Similar structure but with a chlorine substituent instead of a methyl group.
N-(5-ethylpyridin-2-yl)oxolane-2-carboxamide: Similar structure but with an ethyl group instead of a methyl group.
Uniqueness
This compound is unique due to its specific substitution pattern, which can influence its reactivity and interaction with molecular targets . The presence of the methyl group at the 5-position of the pyridine ring can affect the compound’s electronic properties and steric hindrance, making it distinct from other similar compounds .
Properties
IUPAC Name |
N-(5-methylpyridin-2-yl)oxolane-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O2/c1-8-4-5-10(12-7-8)13-11(14)9-3-2-6-15-9/h4-5,7,9H,2-3,6H2,1H3,(H,12,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BFRXGCPOQMOBHK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=C1)NC(=O)C2CCCO2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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